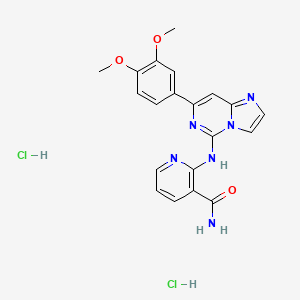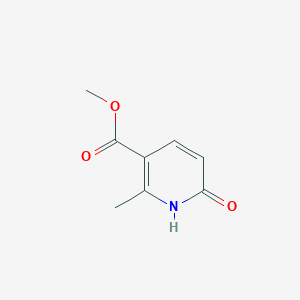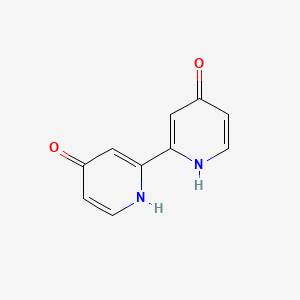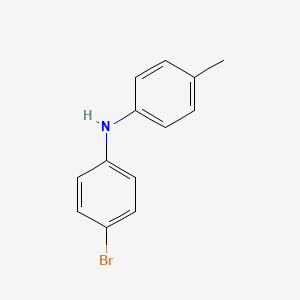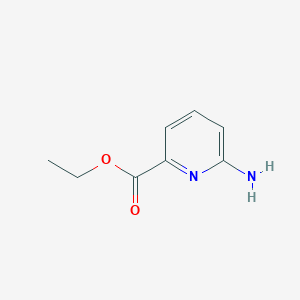
Ethyl 4-chloro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-chloro-1H-indole-2-carboxylate (ECIC) is an organic compound that belongs to the indole family of compounds. It is an important intermediate in many organic synthesis reactions, and has been used as a building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. ECIC has also been used in scientific research applications, including as a reagent for the synthesis of biologically active compounds and for the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antiviral Agents
Ethyl 4-chloro-1H-indole-2-carboxylate serves as a precursor in the synthesis of antiviral agents. Indole derivatives, including this compound, have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the creation of numerous analogs with potential antiviral properties.
Anti-inflammatory and Anticancer Applications
The indole nucleus, which is part of Ethyl 4-chloro-1H-indole-2-carboxylate, is found in many bioactive compounds that demonstrate significant anti-inflammatory and anticancer activities . Researchers are exploring this compound for its potential to act as a scaffold for developing new therapeutic agents targeting various inflammatory and cancer-related pathways.
Antioxidant and Antimicrobial Research
Indole derivatives are known for their antioxidant and antimicrobial effects. Ethyl 4-chloro-1H-indole-2-carboxylate could be utilized in synthesizing new compounds that enhance these properties, contributing to the treatment and prevention of oxidative stress-related diseases and infections .
Antidiabetic and Antimalarial Studies
This compound is also being studied for its role in the synthesis of agents with antidiabetic and antimalarial activities. The indole core structure is a common feature in many pharmacologically active molecules used to treat diabetes and malaria .
Chemical Synthesis: CRTH2 Receptor Antagonists
In chemical synthesis, Ethyl 4-chloro-1H-indole-2-carboxylate is used as a reactant for the preparation of CRTH2 receptor antagonists. These antagonists are important in the treatment of allergic inflammatory diseases such as asthma .
Neuroscience: Indoleamine 2,3-dioxygenase (IDO) Inhibitors
The compound is instrumental in the development of IDO inhibitors. IDO plays a significant role in the modulation of the immune response and is a target for new therapies in neuroscience, particularly for neurodegenerative diseases .
Lipid Research: Antihypertriglyceridemic Agents
Ethyl 4-chloro-1H-indole-2-carboxylate is a key ingredient in synthesizing N-(benzoylphenyl)-1H-indole-2-carboxamides, which have shown potent antihypertriglyceridemic effects. This application is crucial in the research for treatments of lipid disorders .
Cancer Therapy: Antiproliferative Agents
Lastly, this compound is used in the synthesis of agents that exhibit antiproliferative activity against human leukemia cells. It’s a promising area of research for developing new cancer therapies .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNVSPGTJSGNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454314 | |
| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1H-indole-2-carboxylate | |
CAS RN |
53590-46-8 | |
| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)


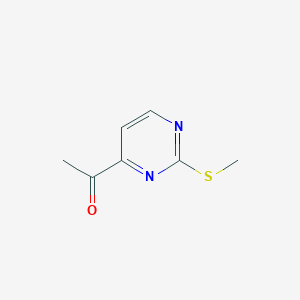

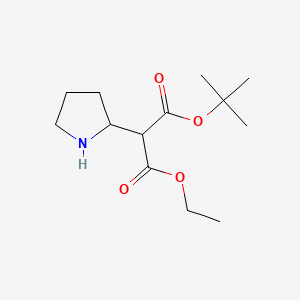
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)
